Dipotassium hexafluoroiridate
Description
Dipotassium hexafluoroiridate (K₂[IrF₆]) is a coordination compound comprising two potassium cations and a hexafluoroiridate(IV) anion. Hexafluorometallates are critical in materials science, catalysis, and nuclear industries due to their stability and redox activity. This article focuses on comparative analyses with similar compounds to infer characteristics of this compound.
Properties
CAS No. |
16962-29-1 |
|---|---|
Molecular Formula |
F6IrK2 |
Molecular Weight |
384.4040192 |
Synonyms |
dipotassium hexafluoroiridate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium hexafluoroiridate can be synthesized through the reaction of iridium hexafluoride (IrF6) with potassium fluoride (KF). The reaction typically occurs in an aqueous solution, where the iridium hexafluoride reacts with potassium fluoride to form this compound. The reaction can be represented as follows:
IrF6+2KF→K2IrF6
Industrial Production Methods
In industrial settings, this compound is produced by reacting iridium metal with fluorine gas to form iridium hexafluoride, which is then reacted with potassium fluoride to yield the desired compound. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dipotassium hexafluoroiridate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like chlorine gas. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield iridium metal or lower oxidation state iridium compounds, while oxidation reactions may produce higher oxidation state iridium compounds.
Scientific Research Applications
Dipotassium hexafluoroiridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iridium compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving the interaction of iridium compounds with biological molecules.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which dipotassium hexafluoroiridate exerts its effects involves the interaction of the hexafluoroiridate ion with various molecular targets. The fluoride ions can participate in hydrogen bonding and other interactions with biological molecules, while the iridium center can undergo redox reactions and coordinate with other ligands. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Dipotassium Hexafluorotitanate (K₂[TiF₆])
Chemical Formula: K₂[TiF₆] CAS No.: 16919-27-0 Structural Features:
- Comprises a hexafluorotitanate(IV) anion ([TiF₆]²⁻) balanced by two potassium ions.
- Titanium in the +4 oxidation state, similar to iridium in K₂[IrF₆].
Key Differences :
- Central Metal Ion : Titanium (Ti⁴⁺) vs. iridium (Ir⁴⁺). Iridium’s higher atomic mass and electron density may enhance catalytic properties.
- Redox Behavior : Ir⁴⁺ is more redox-active than Ti⁴⁺, suggesting K₂[IrF₆] could excel in electrochemical applications.
Uranium Hexafluoride (UF₆)
Chemical Formula : UF₆
Structural Features :
Key Differences :
- Oxidation State : Uranium (+6) vs. iridium (+4). This difference impacts solubility and reactivity; UF₆ is gaseous at room temperature, whereas K₂[IrF₆] is likely a solid.
Other Dipotassium Salts
Contrast with K₂[IrF₆] :
- Unlike these salts, K₂[IrF₆]’s hexafluoro complex likely confers thermal stability and inertness under non-acidic conditions.
Data Table: Comparative Properties of Hexafluorometallates
Q & A
What are the standard protocols for synthesizing dipotassium hexafluoroiridate in an academic laboratory setting?
(Basic)
Methodological Answer:
Synthesis typically involves reacting iridium precursors (e.g., IrCl₃) with excess potassium fluoride (KF) under controlled conditions. Key steps include:
- Using a Schlenk line or glovebox to handle air-sensitive reagents .
- Conducting reactions in anhydrous solvents (e.g., HF or NH₄F solutions) at elevated temperatures (150–200°C) to facilitate fluorination .
- Monitoring reaction progress via pH titration or ion chromatography to confirm fluoride excess and intermediate formation.
- Purifying the product via recrystallization from hot aqueous solutions, ensuring slow cooling to optimize crystal growth .
How should researchers handle and store this compound to ensure safety and stability?
(Basic)
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse affected areas with water for 15+ minutes .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Store in a cool (<25°C), dry, and ventilated area, segregated from oxidizers .
- Stability Monitoring : Perform periodic thermogravimetric analysis (TGA) to detect decomposition (e.g., mass loss at >300°C) .
What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
(Basic)
Methodological Answer:
- X-ray Diffraction (XRD) : Confirm crystal structure and phase purity by comparing experimental patterns with simulated data from crystallographic databases (e.g., CCDC) .
- FTIR Spectroscopy : Identify vibrational modes of the [IrF₆]²⁻ anion (e.g., peaks at 500–600 cm⁻¹ for Ir-F stretching) .
- NMR Spectroscopy : Use ¹⁹F NMR in D₂O to detect impurities (e.g., free fluoride ions) and assess anion symmetry .
How can computational methods like DFT be applied to study the electronic structure of this compound?
(Advanced)
Methodological Answer:
- Modeling : Use density functional theory (DFT) software (e.g., Gaussian, VASP) to calculate electronic properties like HOMO-LUMO gaps and ligand field splitting .
- Validation : Cross-validate computational results with experimental UV-Vis/NIR spectra to confirm electronic transitions .
- Data Interpretation : Analyze Mulliken charges and electron density maps to elucidate bonding character in the [IrF₆]²⁻ complex .
What experimental strategies can resolve contradictions in reported thermal decomposition temperatures of this compound?
(Advanced)
Methodological Answer:
- Multi-Technique Analysis : Combine TGA with in situ XRD or mass spectrometry to identify decomposition products (e.g., KF, IrO₂) and validate phase transitions .
- Reproducibility Checks : Vary heating rates (1–10°C/min) and atmospheric conditions (air vs. inert gas) to assess kinetic vs. thermodynamic stability .
- Statistical Validation : Use error-propagation analysis to account for instrument-specific biases in reported data .
How to design experiments to investigate the ligand substitution reactivity of the hexafluoroiridate anion in aqueous solutions?
(Advanced)
Methodological Answer:
- pH Control : Adjust solution pH (2–12) to study hydrolysis pathways (e.g., [IrF₆]²⁻ → [IrF₅(H₂O)]⁻) .
- Kinetic Studies : Use stopped-flow spectrophotometry to monitor substitution rates with ligands like CN⁻ or SCN⁻ .
- Product Isolation : Quench reactions at timed intervals and analyze products via ion chromatography or EXAFS .
What are the critical parameters to monitor during the crystallization of this compound to achieve high phase purity?
(Basic)
Methodological Answer:
- Solvent Selection : Use high-purity water or ethanol/water mixtures to balance solubility and evaporation rates .
- Temperature Gradients : Maintain a 5–10°C temperature drop during cooling to minimize defect formation .
- Seed Crystals : Introduce pre-characterized seeds to control nucleation and avoid polymorphic impurities .
What methodologies are recommended for analyzing the magnetic properties of this compound complexes?
(Advanced)
Methodological Answer:
- SQUID Magnetometry : Measure magnetic susceptibility (2–300 K) to detect low-spin vs. high-spin configurations in Ir⁴⁺ centers .
- EPR Spectroscopy : Identify paramagnetic impurities or defect states in crystalline samples .
- Theoretical Modeling : Correlate experimental data with crystal field theory to predict magnetic anisotropy .
How to troubleshoot common impurities observed in the synthesis of this compound?
(Basic)
Methodological Answer:
- Impurity Identification : Use elemental analysis (ICP-OES) or XPS to detect contaminants like chloride or oxide ions .
- Purification : Employ column chromatography with anion-exchange resins (e.g., Dowex) or recrystallize in HF-free solvents .
- Process Optimization : Pre-dry reagents at 120°C to eliminate hydrated water, which promotes side reactions .
What interdisciplinary approaches combine synthetic chemistry and materials science to explore applications of this compound in catalysis?
(Advanced)
Methodological Answer:
- Catalytic Testing : Use electrochemical cells or batch reactors to assess activity in oxygen evolution reactions (OER) .
- Surface Analysis : Apply TEM or XAS to study catalyst stability and active-site morphology under operational conditions .
- Collaborative Frameworks : Partner with computational chemists to design descriptor-based activity maps linking structure to performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
